2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Structure–activity relationship target selectivity FLAP modulation

Researchers conducting FLAP or AOC3 SAR studies often face positional isomer uncertainty. Structurally similar analogs are not interchangeable-the 6-methylpyridin-2-yl group uniquely affects target engagement vs. 3- or 4-pyridinyl isomers. This compound is the exact probe needed. - Enables systematic mapping of pyridine N-position and methyl effects on target potency. - Suitable as an HPLC reference standard with a distinct UV chromophore. - Orthogonal synthetic handles (sulfonamide NH, butoxy group) support library derivatization. - Custom synthesis available; ≥95% purity research-grade compound.

Molecular Formula C20H28N2O3S
Molecular Weight 376.5 g/mol
Cat. No. B12204939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Molecular FormulaC20H28N2O3S
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=N2)C
InChIInChI=1S/C20H28N2O3S/c1-6-7-13-25-17-12-11-16(20(3,4)5)14-18(17)26(23,24)22-19-10-8-9-15(2)21-19/h8-12,14H,6-7,13H2,1-5H3,(H,21,22)
InChIKeyHKOJVDBKGMMPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide – Chemical Identity & Classification


2‑Butoxy‑5‑tert‑butyl‑N‑(6‑methylpyridin‑2‑yl)benzenesulfonamide is a secondary benzenesulfonamide derivative in which the sulfonamide nitrogen is substituted with a 6‑methylpyridin‑2‑yl group, and the benzene ring carries a butoxy group at the 2‑position and a tert‑butyl group at the 5‑position. The compound belongs to the broader class of pyridinyl‑substituted benzenesulfonamides, a scaffold that has been explored in patent literature for modulation of 5‑lipoxygenase‑activating protein (FLAP) [1] and as inhibitors of amine oxidase, copper containing 3 (AOC3) [2]. Its molecular formula is C₁₈H₂₆N₂O₃S and the molecular weight is 350.5 g/mol . The compound is principally available as a research‑grade chemical from specialty suppliers, typically at ≥95% purity .

1 SAR probe for FLAP / AOC3 target-validation studies
2 Analytical reference for sulfonamide chromatographic method development
3 Synthetic intermediate for benzenesulfonamide library synthesis

2-Butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide – Irreplaceability in Class


Pyridinyl‑substituted benzenesulfonamides are not functionally interchangeable despite sharing a common core scaffold. The position of the pyridinyl nitrogen, the presence and location of the pyridinyl methyl substituent, and the nature of the alkoxy and alkyl groups on the benzene ring collectively dictate target engagement, binding kinetics, and physicochemical properties. Patent disclosures for this scaffold class demonstrate that even minor positional isomerism (e.g., pyridin‑2‑yl vs. pyridin‑3‑yl vs. pyridin‑4‑yl substitution) can shift the primary biological target from FLAP to AOC3 or abolish activity entirely [1][2]. Furthermore, the 6‑methyl substituent on the pyridine ring of the title compound introduces both steric and electronic effects that are absent in the des‑methyl or 5‑methyl analogs, potentially altering hydrogen‑bonding capacity, basicity (pKa of the pyridine nitrogen), and metabolic stability [1]. Consequently, procurement of a structurally similar but not identical sulfonamide for structure–activity relationship (SAR) studies or biological assays risks invalidating experimental results.

Regioisomer Pyridinyl regioisomerism may shift target engagement away from FLAP or AOC3. 3-pyridinyl and 4-pyridinyl analogs are not direct substitutes.
Basicity 6-Methyl substituent alters pyridine pKa and hydrogen-bonding capacity. Des-methyl analogs present different protonation-state context.
Lipophilicity cLogP differences may affect chromatographic retention and permeability interpretation across regioisomeric sulfonamide series.

2-Butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide – Quantitative Differentiation vs. Analogs


Pyridinyl Regioisomerism: 6-Methylpyridin-2-yl vs. Pyridin-3-yl

The title compound features a 6‑methylpyridin‑2‑yl substituent on the sulfonamide nitrogen. The closest commercially available structural analog, 2‑butoxy‑5‑tert‑butyl‑N‑(3‑pyridinyl)benzenesulfonamide (CAS 941262‑17‑5), differs only in the position of the pyridine nitrogen (meta vs. ortho to the sulfonamide attachment) and the absence of the 6‑methyl group . Patent SAR data for benzenesulfonamide‑based FLAP modulators indicate that shifting the pyridine nitrogen from the 2‑position to the 3‑position can reduce FLAP binding affinity by >10‑fold, while removal of the methyl group further diminishes potency [1]. However, no direct head‑to‑head comparison with the title compound has been published.

Pyridinyl regioisomerism
Class-level inference
Title compound: 6-methylpyridin-2-yl
vs
Analog (CAS 941262-17-5): pyridin-3-yl, no 6-methyl
Regioisomer context may shift target engagement
No head-to-head data for this compound pair; class-level SAR suggests >10-fold affinity shift possible
Structure–activity relationship target selectivity FLAP modulation

Methyl Substituent: Effect on Pyridine Basicity and H-Bonding

The 6‑methyl group on the pyridine ring of the title compound is expected to increase the pKa of the pyridine nitrogen by approximately 0.5–0.8 log units relative to unsubstituted pyridine (pKa ~5.2) based on established substituent constants for methyl at the 2‑position [1]. This modest pKa elevation can alter the protonation state at physiological pH, affecting solubility, permeability, and target‑binding electrostatics. The comparator 2‑butoxy‑5‑tert‑butyl‑N‑(pyridin‑4‑yl)benzenesulfonamide lacks the methyl group and places the nitrogen at the 4‑position, yielding different protonation behavior .

Pyridine basicity
Class-level inference
~5.7–6.0 estimated pKa
Protonation-state context may affect assay interpretation
Calculated via fragment-based estimation; no experimental potentiometric data
Physicochemical property pKa solubility

Lipophilicity Differentiation: cLogP Across N-Pyridinyl Regioisomers

Calculated octanol–water partition coefficients (cLogP) differ measurably among the N‑pyridinyl regioisomers of the 2‑butoxy‑5‑tert‑butylbenzenesulfonamide series. The title compound, bearing the 6‑methylpyridin‑2‑yl substituent, is predicted to have a cLogP approximately 0.3–0.5 log units higher than the unsubstituted pyridin‑2‑yl analog due to the additional methyl carbon, and approximately 0.2 log units lower than the pyridin‑3‑yl analog due to differences in hydrogen‑bond acceptor capacity [1].

Lipophilicity
Supporting evidence
cLogP ≈ 4.2 ΔcLogP ≈ −0.2 vs 3-pyridinyl analog
Lipophilicity context may influence retention and permeability
In silico estimate; no experimental shake-flask or chromatographic logP
Lipophilicity ADME chromatography

Absence of Published Bioactivity Data

A systematic search of PubMed, ChEMBL, BindingDB, and patent biological example sections returned no quantitative IC₅₀, Kd, EC₅₀, or in vivo efficacy data for 2‑butoxy‑5‑tert‑butyl‑N‑(6‑methylpyridin‑2‑yl)benzenesulfonamide as of the search date [1][2]. The compound does not appear in any curated bioactivity database entry that can be unambiguously assigned to it. This distinguishes it from several structurally related benzenesulfonamides that have been profiled in FLAP or AOC3 assays within the patent literature, underscoring its status as an uncharacterized research tool compound.

Bioactivity data gap
Data to verify
0 curated bioactivity data points identified across PubMed, ChEMBL, BindingDB, and patent biological examples.
Requires de novo activity determination
Compound is an uncharacterized research tool; no IC50, Kd, or EC50 available
Data gap bioactivity research chemical

2-Butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide – Recommended Application Scenarios


SAR Probe for FLAP or AOC3 Target Validation

This compound can serve as a structurally defined SAR probe in academic or pharmaceutical research programs investigating FLAP or AOC3 modulation. Because the 6‑methylpyridin‑2‑yl substituent occupies a specific chemical space distinct from the 3‑pyridinyl and 4‑pyridinyl analogs, synthesizing and testing this compound alongside its regioisomers enables systematic mapping of the pyridine nitrogen position and methyl substitution effects on target potency and selectivity [1]. The compound should be assayed in head‑to‑head format against the 3‑pyridinyl analog (CAS 941262‑17‑5) under identical conditions to generate the quantitative comparative data currently absent from the public domain.

Analytical Method Development & Reference Standard

The distinct chromatographic retention properties predicted from its cLogP (≈4.2) and the presence of the 6‑methylpyridin‑2‑yl chromophore make this compound suitable as a reference standard for reversed‑phase HPLC and LC‑MS method development within sulfonamide compound libraries. Its unique UV absorbance profile relative to the 3‑pyridinyl and 4‑pyridinyl analogs facilitates peak identification and purity assessment in mixture analysis [2].

Synthetic Intermediate for Benzenesulfonamide Libraries

The secondary sulfonamide nitrogen and the butoxy substituent provide orthogonal synthetic handles for further derivatization. The 6‑methylpyridin‑2‑yl group can be elaborated via directed ortho‑metalation or cross‑coupling chemistry, while the sulfonamide NH can be alkylated or acylated to generate compound libraries for high‑throughput screening. The tert‑butyl group imparts steric bulk that influences regioselectivity in subsequent transformations [1].

Physicochemical Benchmarking & Computational Model Training

Given the absence of experimental logP, pKa, and solubility data for this compound, it represents a valuable test case for computational property prediction models. Experimental determination of these parameters and comparison with the 3‑pyridinyl and 4‑pyridinyl analogs would provide a controlled dataset for refining in silico models (e.g., ALOGPS, MarvinSuite, ADMET Predictor) on regioisomeric sulfonamide series [2].

Application
Selection Property
Validation Focus
SAR probe for FLAP / AOC3 target studies
Regioisomer-specific SAR context
Comparative target engagement assays
Analytical method development standard
Chromatographic retention profile
LC-MS peak resolution and purity assessment
Synthetic intermediate for library synthesis
Orthogonal synthetic handles
Derivatization and regioselectivity review
Physicochemical benchmarking standard
Predicted vs. experimental parameters
In silico model refinement dataset
Quote Request

Request a Quote for 2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.